6-azabicyclo[3.2.1]oct-3-en-7-one CAS 108659-37-6 properties
6-azabicyclo[3.2.1]oct-3-en-7-one CAS 108659-37-6 properties
The following technical guide provides an in-depth analysis of 6-azabicyclo[3.2.1]oct-3-en-7-one (CAS 108659-37-6), a specialized bridged bicyclic lactam used in the synthesis of complex alkaloids and pharmaceutical intermediates.[1]
CAS: 108659-37-6 Common Classification: Bridged Bicyclic Lactam / 6-Aza-Analog of Tropane Skeleton[1]
Executive Summary
6-Azabicyclo[3.2.1]oct-3-en-7-one represents a distinct class of bridged heterocycles, structurally isomeric to the well-known "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) but featuring a [3.2.1] octane framework.[1][2] Unlike the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids (e.g., cocaine, atropine), this 6-aza isomer places the nitrogen atom at a secondary bridge position, imparting unique conformational properties and reactivity profiles.[1]
This compound serves as a critical chiral scaffold for the synthesis of non-natural tropane derivatives , peduncularine-type alkaloids , and neuroactive agents .[1] Its synthesis typically relies on the stereoselective rearrangement of oxygenated precursors or modern transition-metal-catalyzed carboamination strategies.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 6-Azabicyclo[3.2.1]oct-3-en-7-one |
| CAS Number | 108659-37-6 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| SMILES | C1C=CC2CC1C(=O)N2 |
| Structure Type | Bridged Bicyclic Lactam (γ-lactam fused to a carbocycle) |
| Predicted Boiling Point | ~264°C (at 760 mmHg) |
| Predicted Density | ~1.12 g/cm³ |
| Stereochemistry | Typically prepared as a racemate (±) or enantiomerically enriched via chiral catalysis.[1][2][3][4] |
Synthesis & Manufacturing Methodologies
The synthesis of the 6-azabicyclo[3.2.1] core is non-trivial due to the strain inherent in the bridged system.[1] Two primary methodologies dominate the literature: the Oxa-to-Aza Transposition and Catalytic Carboamination .[1]
Method A: The Oxa-to-Aza Transposition (Classic Route)
This method utilizes the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) as a starting material.[1] The transformation exploits the latent reactivity of the lactone bridge.[1]
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Ring Opening: Nucleophilic attack by a primary amine (or ammonia source) opens the lactone ring, generating a hydroxy-amide intermediate.[1]
-
Recyclization: Activation of the hydroxyl group (e.g., via mesylation or Mitsunobu conditions) promotes intramolecular nucleophilic displacement by the amide nitrogen, closing the 6-aza ring.[1]
Method B: Enantioselective Copper-Catalyzed Carboamination (Modern Route)
A more direct approach involves the transition-metal-catalyzed cyclization of unsaturated amines.[1] This method allows for the establishment of the bicyclic core and stereocenters in a single step.[1]
-
Catalyst: Cu(OTf)₂ / Chiral Bis(oxazoline) (Ph-Box) ligands.[1][7]
-
Mechanism: The copper catalyst promotes an anti-aminocupration across the alkene, followed by radical cyclization to form the bridged system.[1] This route is preferred for generating high enantiomeric excess (ee).[1]
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of these two synthetic strategies.
Caption: Figure 1. Dual synthetic pathways for accessing the 6-azabicyclo[3.2.1] scaffold: The classical lactone-to-lactam conversion (top) and the modern catalytic carboamination (bottom).[1]
Reactivity Profile & Functionalization
The chemical utility of CAS 108659-37-6 stems from its two orthogonal functional handles: the C3=C4 alkene and the C7 lactam carbonyl .[1]
Alkene Functionalization (C3=C4)
The double bond is accessible for electrophilic addition, though the bridged structure imposes facial selectivity (typically exo attack is favored).[1]
-
Epoxidation: Reaction with m-CPBA yields the 3,4-epoxide, a precursor for polyhydroxylated derivatives.[1]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the double bond to yield the saturated 6-azabicyclo[3.2.1]octan-7-one .[1]
-
Dihydroxylation: Upjohn conditions (OsO₄) yield the cis-diol, useful for mimicking sugar-like motifs in glycomimetics.[1]
Lactam Manipulation (C7 / N6)
-
Reduction: Treatment with strong hydrides (e.g., LiAlH₄) reduces the lactam carbonyl to a methylene group, yielding the amine 6-azabicyclo[3.2.1]oct-3-ene .[1]
-
N-Alkylation: If the nitrogen is unsubstituted (NH), deprotonation with NaH followed by alkylation allows for the introduction of pharmacophores (e.g., benzyl, phenethyl groups).[1]
Experimental Protocol: Synthesis via Oxa-Analogue
Note: This protocol is a generalized adaptation based on standard bicyclic lactam rearrangements (e.g., J. Chem. Soc., Chem. Commun.[1] methodologies).
Objective: Conversion of 6-oxabicyclo[3.2.1]oct-3-en-7-one to the 6-aza derivative.
Reagents:
-
Starting Material: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq)[1][5]
-
Amine Source: Benzylamine (1.1 eq) - used for protection/handling[1]
-
Solvent: THF (anhydrous)
-
Activator: Methanesulfonyl chloride (MsCl) / Triethylamine (Et₃N)
Procedure:
-
Ring Opening: Dissolve the oxa-lactone in THF. Add benzylamine dropwise at 0°C. Stir at room temperature for 4 hours until TLC indicates consumption of starting material. The product is the hydroxy-amide.[1]
-
Activation: Cool the reaction mixture to 0°C. Add Et₃N (2.0 eq) followed by MsCl (1.2 eq) to mesylate the secondary alcohol.
-
Cyclization: Heat the mixture to reflux (or treat with a strong base like NaH in DMF if spontaneous cyclization is slow). The nitrogen displaces the mesylate, closing the ring.[1]
-
Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation:
-
¹H NMR: Look for the disappearance of the lactone CH-O signal and the appearance of the N-CH bridgehead signal (~3.5-4.0 ppm).
-
IR: Shift in carbonyl stretch from lactone (~1770 cm⁻¹) to lactam (~1690 cm⁻¹).[1]
Applications in Drug Development[1][3]
A. Non-Natural Tropane Alkaloids
While natural tropanes (cocaine, scopolamine) possess an 8-azabicyclo[3.2.1] core, the 6-aza isomers (derived from this topic compound) offer a unique vector for structure-activity relationship (SAR) studies.[1] They modify the spatial orientation of the nitrogen lone pair, potentially altering binding affinity to muscarinic or dopaminergic receptors.[1]
B. Peduncularine Analogs
The 6-azabicyclo[3.2.1] core is a structural substructure of the indole alkaloid peduncularine .[1] Researchers utilize CAS 108659-37-6 as a simplified model or intermediate to construct the complex tetracyclic cage of the natural product.[1]
C. Chiral Building Blocks
Enantiomerically pure forms of the lactam are used to synthesize chiral aminocyclopentanols via oxidative cleavage of the alkene, serving as precursors for carbocyclic nucleosides (antiviral candidates).
References
-
Synthesis of 6-Methyl-6-azabicyclo[3.2.
-
Carboamination Methodology
-
General Scaffold Properties (EPA CompTox)
-
Related Oxa-Analog Data (PubChem)
Sources
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- 3. 7529-16-0|5-Vinylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 6-azabicyclo(3.2.1)octane, 1-(m-hydroxyphenyl)-7-methyl-6-phenethyl-, hydrochloride (C22H27NO) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [wap.guidechem.com]
- 6. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
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